2-(4-Methylphenyl)-2-phenyl-1,3-dithiane
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Overview
Description
2-(4-Methylphenyl)-2-phenyl-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. This compound is characterized by the presence of two phenyl groups and a dithiane ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiane typically involves the reaction of 4-methylbenzaldehyde with 1,3-propanedithiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then cyclizes to form the dithiane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-phenyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dithiane ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced dithiane derivatives
Substitution: Substituted dithiane derivatives
Scientific Research Applications
2-(4-Methylphenyl)-2-phenyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-phenyl-1,3-dithiane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions at electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-dithiane: Lacks the 4-methylphenyl group, making it less sterically hindered.
2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane: Contains a methoxy group instead of a methyl group, affecting its electronic properties.
2-(4-Chlorophenyl)-2-phenyl-1,3-dithiane: Contains a chlorine atom, which can influence its reactivity and interactions.
Uniqueness
2-(4-Methylphenyl)-2-phenyl-1,3-dithiane is unique due to the presence of the 4-methylphenyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
89568-79-6 |
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Molecular Formula |
C17H18S2 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-2-phenyl-1,3-dithiane |
InChI |
InChI=1S/C17H18S2/c1-14-8-10-16(11-9-14)17(18-12-5-13-19-17)15-6-3-2-4-7-15/h2-4,6-11H,5,12-13H2,1H3 |
InChI Key |
DNJUJHGETBUONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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